molecular formula C10H7FN2O B182685 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 890652-03-6

1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B182685
CAS RN: 890652-03-6
M. Wt: 190.17 g/mol
InChI Key: OTZFOHVFXOKYGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, phenyl ring, and aldehyde group would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings, phenyl rings, and aldehyde groups are known to undergo a variety of chemical reactions. For example, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could make it a polar molecule, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: has been studied for its potential antimicrobial properties. Pyrazole derivatives are known to exhibit significant activity against a variety of microbial strains. The incorporation of a fluorine atom can enhance the compound’s ability to interact with bacterial enzymes, potentially leading to the development of new antimicrobial agents .

Anti-Tuberculosis Agents

Tuberculosis remains a major global health challenge, and pyrazole compounds have shown promise as anti-tuberculosis agents. The structural motif of 1-(4-fluorophenyl)pyrazole-4-carbaldehyde could be optimized to target mycobacterial enzymes, aiding in the fight against drug-resistant strains of tuberculosis .

Anti-Inflammatory Applications

The anti-inflammatory potential of pyrazole derivatives makes them candidates for the treatment of chronic inflammation-related diseases. The fluorophenyl group in 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde may contribute to higher potency and selectivity in inhibiting inflammatory pathways .

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating this damage. Research into pyrazole derivatives, including 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde , explores their capacity to neutralize free radicals and protect against oxidative stress .

Anti-Tumor and Cytotoxicity

Pyrazole derivatives have been investigated for their anti-tumor properties. The fluorinated pyrazole structure of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde could be beneficial in designing compounds with cytotoxic activity against cancer cell lines, offering a pathway for novel anticancer drugs .

Analgesic Effects

The analgesic effects of pyrazole derivatives are well-documented1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde could serve as a lead compound for developing new pain-relief medications that act on specific pain pathways with reduced side effects .

Anti-Breast Cancer Activity

Molecular docking studies have suggested that certain pyrazole derivatives can bind to the human estrogen alpha receptor (ERα), which is implicated in breast cancer1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde may have potential as a therapeutic agent in hormone-responsive breast cancers .

Hepatic Cancer Treatment

Some pyrazole compounds have been patented as agents against hepatic cancer (HePG-2). The unique structure of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde could be exploited to develop drugs with specific activity against liver cancer cells .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZFOHVFXOKYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390191
Record name 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

890652-03-6
Record name 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890652-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of novel chalcones, and what are the potential applications of these synthesized compounds?

A1: The research paper describes the use of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a key starting material for synthesizing novel chalcone derivatives []. Chalcones are a class of compounds known for their diverse biological activities, including antimicrobial properties.

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